Tetradeca-11,13-dien-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetradeca-11,13-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-4,15H,1,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJYRTCQWWUNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336538 | |
| Record name | E-11,13-Tetradecadien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80625-44-1 | |
| Record name | E-11,13-Tetradecadien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Natural Products Chemistry
Tetradeca-11,13-dien-1-ol is classified as a long-chain fatty alcohol. ebi.ac.uk Its structure consists of a 14-carbon chain with two double bonds located at the 11th and 13th positions and a hydroxyl group at the first carbon. This fundamental structure places it within the broad class of natural products, which are chemical compounds produced by living organisms.
The molecular formula of this compound is C14H26O, and it has a molecular weight of approximately 210.36 g/mol . usbio.netchemspider.com Further details on its chemical properties are provided in the table below.
Table 1: Chemical Properties of (E)-11,13-Tetradecadien-1-ol
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C14H26O | usbio.net | |
| Molecular Weight | 210.361 | g/mol | chemspider.com |
| Monoisotopic Mass | 210.198365 | Da | chemspider.com |
| Normal Boiling Point | 612.74 | K | Joback Calculated Property chemeo.com |
| Normal Melting Point | 301.52 | K | Joback Calculated Property chemeo.com |
| Critical Temperature | 777.48 | K | Joback Calculated Property chemeo.com |
| Critical Pressure | 1771.36 | kPa | Joback Calculated Property chemeo.com |
| Enthalpy of Vaporization | 62.72 | kJ/mol | Joback Calculated Property chemeo.com |
This data is based on calculated properties and should be used as an estimate.
Significance in Chemical Ecology and Biological Systems
The primary significance of Tetradeca-11,13-dien-1-ol lies in its role in chemical ecology, the study of chemically-mediated interactions between living organisms. Specifically, certain isomers of this compound function as semiochemicals, which are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. pherobase.com
The (E)-11,13-tetradecadien-1-ol isomer is a known semiochemical used in the chemical communication systems of various insect species. pherobase.com For instance, it has been identified as a pheromone, a type of semiochemical used for intraspecific communication, in certain species of Lepidoptera, such as the tortrix moth Acleris fimbriana. pherobase.com In this context, it acts as an attractant. pherobase.com
Research has also explored the use of related compounds, such as (Z,E)-9,12-tetradecadien-1-ol acetate (B1210297), in pest management strategies. epa.gov These compounds can be used to disrupt the mating cycles of agricultural pests like the beet armyworm moth (Spodoptera exigua) by confusing males and preventing them from locating females. epa.gov
Isomeric Forms and Stereochemical Considerations
Natural Isolation from Organismal Extracts
The long-chain fatty alcohol, this compound, and its related derivatives are found in various biological systems, where they often play crucial roles in chemical communication and other biological processes. Their isolation has been documented from insects, microbes, and marine organisms.
While this compound itself is a component of insect pheromones, its aldehyde and acetate ester derivatives are more commonly identified as the major active compounds in the pheromone blends of several moth species, particularly within the order Lepidoptera. The alcohol is typically a precursor or a minor component in these blends. For instance, (E)-11,13-tetradecadienal has been identified as the primary sex pheromone component in the eastern blackheaded budworm, Acleris variana. nih.gov This aldehyde was identified from female pheromone gland extracts. nih.gov In related species, the acetate ester form is a key attractant. The compound (Z,E)-9,12-tetradecadienyl acetate (ZETA) is the major sex pheromone for numerous stored-product moths, including species of Plodia, Ephestia, and Spodoptera. nih.gov The alcohol, (Z)-11-tetradecen-1-ol, is the precursor to the corresponding acetate ester which is a known sex pheromone for several moth species including the blackhead fireworm and the apple leaf roller. herts.ac.uk
Interactive Table: Examples of this compound Analogs in Insect Pheromones
| Compound Name | Insect Species | Order | Role |
| (E)-11,13-Tetradecadienal | Acleris variana (Eastern blackheaded budworm) | Lepidoptera | Major sex pheromone component nih.gov |
| (Z,E)-9,12-Tetradecadienyl acetate | Plodia interpunctella, Spodoptera exigua | Lepidoptera | Major sex pheromone component nih.gov |
| (Z)-11-Tetradecenyl acetate | Blackhead fireworm, Tortrix moth, Apple leaf roller | Lepidoptera | Sex pheromone herts.ac.uk |
This compound has also been associated with microbial activity. Specifically, the (E)-isomer has been studied in the context of microbial ecology during the spontaneous fermentation of prickly pear wine. usbio.net Its presence as a volatile organic compound (VOC) suggests a role in the metabolic processes of the yeasts and bacteria involved in fermentation.
The marine environment is a rich source of structurally unique natural products, including long-chain alcohols with functionalities different from those typically found in terrestrial organisms. While this compound itself is not prominently reported, closely related acetylenic alcohol analogs have been isolated from marine sponges. For example, nine new acetylenic alcohols were isolated from an Okinawan marine sponge of the genus Petrosia (Strongylophora). nih.gov These compounds feature alkyne (triple bond) functionalities in their long hydrocarbon chains. nih.gov The synthesis of one such naturally occurring acetylenic alcohol, 15-methyltricosa-2,4-diyne-1,6-diol (strongylodiol-G), which was also derived from a marine sponge, has been described. nih.gov Another related compound is tetradec-13-en-11-yn-1-ol, a long-chain fatty alcohol containing both a double and a triple bond. nih.gov
Interactive Table: Acetylenic Alcohol Analogs from Marine Sponges
| Compound Type | Source Organism | Key Structural Feature |
| Nine novel acetylenic alcohols | Petrosia (Strongylophora) sp. | Acetylenic (alkyne) groups nih.gov |
| 15-Methyltricosa-2,4-diyne-1,6-diol | Marine Sponge | Di-yne (two alkyne groups) nih.gov |
| Tetradec-13-en-11-yn-1-ol | Not specified | Enyne (alkene and alkyne groups) nih.gov |
Biosynthetic Pathways and Mechanisms
The formation of this compound in biological systems involves specific enzymatic pathways that modify fatty acid precursors. These pathways can involve synthesis from smaller units or the modification and degradation of larger molecules.
The biosynthesis of long-chain alcohols in organisms generally proceeds through the reduction of fatty acyl-CoAs. This process is catalyzed by fatty acyl-CoA reductases (FARs), which use reducing equivalents, typically from NADPH, to convert the activated carboxylic acid to an alcohol. nih.gov The synthesis of an unsaturated alcohol like this compound requires a specific unsaturated fatty acid precursor.
In insects, the biosynthesis of pheromone components like this involves a series of desaturase and sometimes chain-shortening enzymes. For example, the production of diene pheromones in moths often involves a Δ11-desaturase enzyme that introduces a double bond into a saturated fatty acid precursor like palmitic acid (C16) or stearic acid (C18). nih.gov Subsequent enzymatic reactions, potentially including further desaturation and chain-shortening, would generate the specific tetradeca-11,13-dienoyl-CoA precursor, which is then reduced by a FAR to the final alcohol product, this compound. nih.govnih.gov
The formation of alcohols and aldehydes can also occur as a result of degradation reactions. In some enzymatic systems, long-chain alcohols are produced from the reduction of acyl-CoA, and it has been observed that small amounts of the corresponding aldehyde can be formed. This is thought to result from the partial degradation of an unstable enzyme-bound intermediate during the two-step reduction process. nih.gov Furthermore, oxidative degradation of larger molecules like lignin-derived aromatic compounds can yield unsaturated semialdehydes, which are themselves precursors to various other molecules, including alcohols. acs.org While not a direct pathway to this compound, this illustrates the principle of smaller functionalized molecules arising from the breakdown of more complex structures in biological systems.
Secondary Metabolite Production in Cyanobacteria
Cyanobacteria, a phylum of bacteria that obtain their energy through photosynthesis, are known to produce a wide array of secondary metabolites. researchgate.net These compounds are not essential for the primary growth of the organism but are thought to play roles in defense, communication, and adaptation to environmental stress. researchgate.net The diversity of these metabolites reflects the long evolutionary history and adaptability of cyanobacteria to various environments. researchgate.net
Total Synthesis Strategies for Stereoisomers
The creation of specific stereoisomers of this compound requires precise control over the formation of the C=C double bonds. Various synthetic routes have been developed to achieve high stereoselectivity, each with its own advantages in terms of efficiency and the specific isomers produced.
Stereoselective Alkene Formation
The cornerstone of synthesizing specific stereoisomers of this compound lies in the stereoselective formation of the alkene moieties. The geometry of the double bonds, whether Z (cis) or E (trans), dictates the biological efficacy of the final compound. Chemists have employed a range of reactions to control this stereochemistry with high fidelity.
The Wittig reaction is a widely utilized and versatile method for the stereoselective synthesis of alkenes, including the conjugated diene system of this compound and its derivatives. researchgate.net This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide, the solvent, and the presence of salts.
For instance, the synthesis of (11Z,13E)-hexadecadien-1-yl acetate and its geometric isomer, (11E,13Z)-hexadecadien-1-yl acetate, has been accomplished using stereoselective Wittig reactions. researchgate.net Similarly, (11Z,13)-tetradecadien-1-yl acetate and the corresponding aldehyde have been synthesized via a Wittig reaction. researchgate.net In one approach, a C10 phosphonium salt is reacted with an appropriate aldehyde to generate the desired diene system. For example, the reaction of (10-hydroxydecyl)triphenylphosphonium bromide with an appropriate unsaturated aldehyde can yield the target dienol.
A notable application of the Wittig reaction is in the synthesis of gossyplure, a pheromone containing a 7,11-hexadecadienyl acetate structure. researchgate.net In a reported synthesis, the Wittig reaction of methyl (Z)-12-oxo-8-dodecenoate with pentyltriphenylphosphorane produced a mixture of (Z,Z)- and (Z,E)-C₁₇ esters. researchgate.net The stereoselectivity of the Wittig reaction is also crucial in the synthesis of other related pheromones. For example, the stereoselective formation of a 7Z double bond is accomplished by a Wittig reaction in the synthesis of (3E,7Z)-3,7-tetradecadienyl acetate. researchgate.net
The synthesis of (9Z,12E)-9,12-tetradecadien-1-ol acetate also employs a Wittig reaction as a key step, where (E)-3-pentenyltriphenylphosphine bromide is reacted with 9-acetoxynonanal. patsnap.comgoogle.com This demonstrates the broad applicability of the Wittig reaction in constructing specific alkene geometries within pheromone structures.
Table 1: Examples of Wittig Reactions in Dienol Synthesis
| Reactant 1 (Ylide Precursor) | Reactant 2 (Aldehyde) | Product Stereochemistry | Reference |
| (E)-3-Pentenyltriphenylphosphine bromide | 9-Acetoxynonanal | (9Z,12E) | patsnap.comgoogle.com |
| (10-Hydroxydecyl)triphenylphosphonium salt | (E)-2-Pentenal | (Z,E) as major product | researchgate.net |
| Pentyltriphenylphosphorane | Methyl (Z)-12-oxo-8-dodecenoate | (Z,Z) and (Z,E) mixture | researchgate.net |
| Propylidentriphenylphosphorane | Aldehyde | (Z) | mdpi.com |
Grignard coupling reactions, particularly those catalyzed by transition metals like nickel and palladium, have proven to be effective in the stereoselective formation of dienes. These methods involve the cross-coupling of a Grignard reagent with a suitable vinyl or allyl halide.
One notable application is in the synthesis of gossyplure, where nickel-catalyzed Grignard reactions with cyclic enol ethers are employed. researchgate.net This approach allows for the regio- and stereoselective preparation of 1,5- and 1,6-dienes. researchgate.net Another strategy involves the palladium-catalyzed coupling reaction of a Grignard reagent with 7-bromo-(4Z, 6E)-4,6-heptadiene-1-al ethylene (B1197577) acetal, which is a key step in the synthesis of (5Z, 7E)-5,7-Dodecadien-1-ol. researchgate.net
Furthermore, the stereoselective formation of an E,Z-conjugated double bond can be achieved through the cross-coupling between a Grignard reagent and an (E,Z)-bromodiene. researchgate.net This method has been successfully applied to the synthesis of (7Z,11Z,13E)-hexadecatrienal and (8E,10Z)-tetradecadienal with high isomeric purity. researchgate.net The stereospecific reduction of EE 2-benzenesulfonyl-1,3-dienes to ZE 1,3-dienes can also be accomplished using Grignard reagents under transition metal catalysis. lookchem.com
The hydroboration-protonolysis of alkynes is a powerful method for the stereoselective synthesis of Z-alkenes. This two-step process involves the syn-addition of a borane (B79455) reagent across the triple bond, followed by protonolysis of the resulting vinylborane (B8500763) with a carboxylic acid, typically acetic acid.
This methodology has been a key step in the synthesis of (11Z,13Z)-hexadecadienal and its derivatives. mdpi.com Specifically, the hydroboration of a 1,3-diyne precursor, followed by protonolysis, is used to construct the (Z,Z)-conjugated diene system. mdpi.com The choice of borane reagent is critical for achieving high yields and stereoselectivity. Bulky dialkylboranes such as di-siamylborane ("Sia₂BH") or 9-borabicyclo[3.3.1]nonane (9-BBN) are often preferred over borane (BH₃) to prevent double addition and improve regioselectivity. masterorganicchemistry.com
The hydroboration of an alkyne followed by oxidation (using NaOH and H₂O₂) typically yields an aldehyde or ketone via an enol intermediate. masterorganicchemistry.comyoutube.com However, for the formation of a C=C double bond, the intermediate vinylborane is treated with a proton source.
The Knoevenagel condensation is a valuable tool for the formation of carbon-carbon double bonds, often with high E-selectivity. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) acetate. patsnap.comgoogle.com
In the synthesis of (9Z,12E)-9,12-tetradecadien-1-ol acetate, the E-type double bond is constructed via a Knoevenagel condensation between malonic acid and propionaldehyde. patsnap.comgoogle.com The resulting (E)-3-pentenoic acid is then subjected to a series of transformations, including reduction and bromination, to form a phosphonium salt for a subsequent Wittig reaction. patsnap.comgoogle.com A modified Knoevenagel condensation has also been employed to form the 3E double bond in the synthesis of (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate. researchgate.net
The Knoevenagel condensation can also be a key step in more complex synthetic strategies. For example, it has been used in approaches towards the synthesis of furanocembrane natural products, where an intramolecular or intermolecular Knoevenagel condensation is used for macrocycle formation or fragment coupling, respectively. gla.ac.uk
Table 2: Knoevenagel Condensation in Alkene Synthesis
| Aldehyde/Ketone | Active Methylene Compound | Product | Stereochemistry | Reference |
| Propionaldehyde | Malonic acid | (E)-3-Pentenoic acid | E | patsnap.comgoogle.com |
| Straight chain aldehyde | Malonic acid | (E)-Alk-3-enoic acid | E | researchgate.net |
| Aldehyde | Malonic acid monoester | Ester of (E)-alk-3-enoic acid | E | researchgate.net |
A novel and efficient method for the stereoselective synthesis of Z,Z-1,5-dienes involves the titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes (allenes). This reaction utilizes a Grignard reagent, typically ethylmagnesium bromide (EtMgBr), in the presence of a Cp₂TiCl₂ catalyst. nih.govacs.org
This methodology has been successfully applied to the synthesis of various natural products and insect pheromones. nih.govsciforum.net For instance, the total synthesis of the natural acetogenin, chatenaytrienin-1, employed a key step of cross-cyclomagnesiation of (6Z)-heptadeca-1,2,6-triene and trideca-11,12-dien-1-ol tetrahydropyran (B127337) acetal. nih.govacs.org The reaction proceeds through a magnesacyclopentane intermediate, which upon hydrolysis, yields the desired (11Z,15Z,19Z)-triaconta-11,15,19-trien-1-ol derivative with high stereoselectivity. nih.govacs.org
This method has also been used to synthesize (5Z,9Z)-tetradeca-5,9-diene-1,14-dioic acid through the homo-cyclomagnesiation of 2-(hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran. researchgate.netmdpi.com The Ti-catalyzed homocyclomagnesiation of terminal 1,2-dienes has been developed into an effective method for synthesizing 1Z,5Z,9Z,13Z-tetraenes in high yields and with high stereoselectivity. researchgate.net
Protecting Group Strategies for Alcohols
In the multi-step synthesis of long-chain unsaturated alcohols like this compound, the hydroxyl group must be temporarily masked or "protected" to prevent it from interfering with reactions at other sites of the molecule. bham.ac.uklibretexts.orgmasterorganicchemistry.com An effective protecting group should be easy to introduce and remove in high yields, stable under various reaction conditions, and should not introduce additional synthetic complexities. bham.ac.uk
Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers, and acetals like the tetrahydropyranyl (THP) ether. masterorganicchemistry.comwikipedia.org The choice of protecting group is critical and is often dictated by the specific reaction conditions of the subsequent synthetic steps. For instance, silyl ethers are generally stable to basic and nucleophilic reagents but can be cleaved under acidic conditions or with fluoride (B91410) ion sources. masterorganicchemistry.comwikipedia.org THP ethers, on the other hand, are stable to many non-acidic reagents but are readily removed with mild acid. masterorganicchemistry.com
The use of an orthogonal protection strategy, where multiple, different protecting groups can be removed under distinct conditions, is a powerful approach in complex syntheses. wikipedia.org This allows for the selective deprotection and reaction of specific hydroxyl groups in a molecule with multiple such functionalities.
Table 1: Common Protecting Groups for Alcohols in Organic Synthesis
| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) | Stability |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, imidazole | TBAF, HF, mild acid | Stable to base, mild oxidants, and some reducing agents. |
| Triisopropylsilyl | TIPS | TIPS-Cl, imidazole | TBAF, HF, acid | More stable to acid than TBDMS. |
| Tetrahydropyranyl | THP | Dihydropyran (DHP), p-TsOH | Acetic acid, p-TsOH in alcohol | Stable to most non-acidic reagents, including bases and organometallics. |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions, and many redox reagents. |
| Acetyl | Ac | Acetic anhydride (B1165640), pyridine | Mild acid or base (e.g., K₂CO₃, MeOH) | Less stable than many other protecting groups. |
Sequential Functional Group Interconversions (e.g., Tosylation-Acetylation)
Functional group interconversions are fundamental to the synthesis of this compound, allowing for the transformation of one functional group into another to facilitate subsequent reactions. A common sequence involves the conversion of an alcohol to a better leaving group, such as a tosylate, followed by substitution or other transformations.
Tosylation, the conversion of an alcohol to a p-toluenesulfonate (tosylate), is a crucial step that transforms the poorly leaving hydroxyl group into a good leaving group for nucleophilic substitution and elimination reactions. jchemlett.com This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. jchemlett.com
Once the tosylate is formed, it can undergo various reactions. For instance, it can be displaced by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond. In the context of synthesizing derivatives, a tosylate could be converted to an acetate. Acetylation, the introduction of an acetyl group, can be accomplished using acetic anhydride or acetyl chloride. google.com This sequence of tosylation followed by acetylation can be a strategic way to modify the functionality of the molecule.
Optimization and Refinement of Synthetic Routes
The refinement of synthetic routes for this compound is focused on maximizing the yield of the desired product while ensuring high stereochemical purity and minimizing the formation of unwanted byproducts.
Yield Enhancement Studies (e.g., Taguchi Method)
Maximizing the yield of this compound is a key objective in its synthesis. While specific yield enhancement studies for this particular compound are not extensively documented in public literature, general methodologies for optimizing chemical reactions are widely applicable. The Taguchi method is a statistical approach to experimental design that can be used to optimize a process by systematically investigating the effects of various factors. libretexts.orgnasa.gov
This method allows for the evaluation of multiple parameters that can influence the reaction outcome, such as temperature, reaction time, solvent, and catalyst loading, with a reduced number of experiments compared to a full factorial design. libretexts.orgnasa.gov For a complex reaction like the Wittig reaction, which is often used to create the conjugated diene system in this compound, the Taguchi method could be employed to identify the optimal conditions for maximizing the yield of the desired (11Z,13)-isomer. researchgate.net The analysis of the experimental results using a signal-to-noise (S/N) ratio helps in identifying the factor settings that make the process robust against sources of variation. nasa.gov
Table 2: Factors for Potential Optimization in the Synthesis of this compound using the Taguchi Method
| Factor | Potential Levels to Investigate |
| Temperature | Low (-78°C), Medium (0°C), Room Temperature |
| Solvent | THF, Diethyl ether, Hexane |
| Base for Wittig Reaction | n-BuLi, NaHMDS, KHMDS |
| Concentration of Reactants | Low, Medium, High |
| Reaction Time | Short (1h), Medium (4h), Long (12h) |
Stereochemical Purity Control and Isomer Separation in Synthesis
The biological activity of pheromones and related compounds is often highly dependent on their stereochemistry. Therefore, controlling the stereochemical purity of the double bonds in this compound is of utmost importance. The synthesis must be designed to produce the desired geometric isomers (E or Z) with high selectivity. diva-portal.org
The Wittig reaction is a common method for forming the double bonds in conjugated dienes, and the stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org
Even with stereoselective reactions, a mixture of isomers is often produced. The separation of these geometric isomers is a significant challenge. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of diastereomers and, in some cases, geometric isomers. researchgate.netmtc-usa.com Chiral stationary phases can be used for the separation of enantiomers, while for geometric isomers, columns with specific selectivities, such as those based on shape selectivity, can be effective. mtc-usa.comdergipark.org.tr Gas chromatography (GC) with capillary columns, particularly those with polar stationary phases, is also widely used for the separation and quantification of volatile isomers like tetradecadienols. researchgate.netvurup.sk
Mitigation of Isomerization and Byproduct Formation During Synthesis and Workup
The conjugated diene system in this compound is susceptible to isomerization, especially under acidic, basic, or thermal conditions. mdpi.com This can lead to a loss of the desired stereoisomer and the formation of a mixture of all possible geometric isomers, which can be difficult to separate. To mitigate isomerization, it is crucial to employ mild reaction and workup conditions. For example, in reactions involving the removal of protecting groups, the choice of reagents and conditions must be carefully considered to avoid isomerization of the nearby double bonds. mdpi.com
Byproduct formation is another common issue in the synthesis of this compound, particularly in the Wittig reaction where symmetrical dienes can be formed as byproducts. The formation of these byproducts can be minimized by controlling the reaction conditions, such as the order of addition of reagents and the temperature. Careful purification of the final product, often through chromatography, is necessary to remove any remaining byproducts and isomers.
Chemical Reactivity and Derivatization Studies
Oxidation Reactions and Products
The primary alcohol group of Tetradeca-11,13-dien-1-ol can be selectively oxidized to form the corresponding aldehyde, Tetradeca-11,13-dienal, or further to a carboxylic acid under stronger conditions. The conjugated diene system is generally stable to mild chromium-based oxidizing agents, which allows for selective conversion of the alcohol.
Research has demonstrated the successful synthesis of (11Z,13)-tetradecadienal through the oxidation of (11Z,13)-tetradecadien-1-ol. researchgate.net This transformation is typically achieved using mild oxidizing agents to prevent over-oxidation or side reactions at the double bonds. A common reagent for this purpose is Pyridinium dichromate (PDC). researchgate.net The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) at controlled temperatures. researchgate.net The aldehyde product is a key component in the synthesis of certain insect pheromones. researchgate.net Similarly, the oxidation of analogous unsaturated long-chain alcohols to their corresponding aldehydes is a well-established synthetic step. researchgate.netresearchgate.net
Table 1: Oxidation of this compound
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| (11Z,13)-Tetradecadien-1-ol | Pyridinium dichromate (PDC) | (11Z,13)-Tetradecadienal | researchgate.net |
Reduction Reactions and Saturated Derivatives
The conjugated diene of this compound can be fully reduced, or saturated, to yield the corresponding saturated alcohol, 1-tetradecanol. This process, known as catalytic hydrogenation, typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this type of reaction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel.
The reaction involves the addition of hydrogen atoms across both double bonds of the diene system. This converts the -CH=CH-CH=CH- moiety into a fully saturated alkane chain (-CH₂-CH₂-CH₂-CH₂-). The alcohol functional group remains unaffected under these conditions. This complete reduction removes the unsaturation, leading to a derivative with different physical and chemical properties. While specific studies on the hydrogenation of this compound are not broadly detailed in the provided context, the reduction of similar unsaturated fatty alcohols is a standard procedure in organic synthesis. For instance, related polyunsaturated esters have been reduced using reagents like lithium aluminum hydride (LiAlH₄), though this reagent typically reduces the ester group to an alcohol without affecting the carbon-carbon double bonds. google.com
Table 2: Representative Reduction Reaction
| Reactant | Reagents | Product |
|---|---|---|
| This compound | H₂, Pd/C | 1-Tetradecanol |
Nucleophilic Substitution Reactions
The hydroxyl group of this compound is a poor leaving group and must first be converted into a better one, such as a tosylate or a halide, to facilitate nucleophilic substitution. Once activated, the carbon atom bonded to the leaving group becomes susceptible to attack by various nucleophiles.
A typical two-step process would involve:
Activation of the Hydroxyl Group: The alcohol is reacted with an agent like p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form a tosylate ester. Alternatively, it can be converted to an alkyl bromide using reagents like phosphorus tribromide (PBr₃).
Nucleophilic Attack: The resulting tosylate or bromide can then be reacted with a nucleophile (e.g., cyanide, azide, or triphenylphosphine).
For example, the conversion of a structurally similar long-chain bromo-alcohol derivative into a phosphonium (B103445) salt via reaction with triphenylphosphine (B44618) (PPh₃) has been documented. researchgate.net This process involves the nucleophilic attack of the phosphine (B1218219) on the carbon bearing the bromine atom, displacing it to form a C-P bond. researchgate.net Such phosphonium salts are key intermediates in the Wittig reaction for synthesizing more complex alkenes. researchgate.net
Table 3: Representative Nucleophilic Substitution Pathway
| Starting Material | Reagent 1 (Activation) | Intermediate | Reagent 2 (Substitution) | Final Product | Reference |
|---|---|---|---|---|---|
| This compound | 1. PBr₃ | 1-Bromo-tetradeca-11,13-diene | 2. PPh₃ | Tetradeca-11,13-dienyltriphenylphosphonium bromide | researchgate.net |
Esterification and De-esterification Processes
Esterification is a common derivatization reaction for this compound, converting the terminal alcohol into an ester. The most frequent example is acetylation, which yields Tetradeca-11,13-dien-1-yl acetate (B1210297). This reaction is typically performed by treating the alcohol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine. researchgate.netgoogle.comevitachem.com The acetate derivative is often a component of insect pheromone blends. researchgate.net The formation of this ester from a fatty alcohol and acetic acid is a well-established reaction. cymitquimica.com
Conversely, the ester can be cleaved back to the parent alcohol through a de-esterification process, which is a hydrolysis reaction. This is usually accomplished by reacting the ester with a base, such as potassium hydroxide (B78521) (KOH) in an alcohol solvent like methanol, or with an acid catalyst. researchgate.net
Table 4: Esterification and De-esterification of this compound
| Process | Reactant | Reagents | Product | Reference |
|---|---|---|---|---|
| Esterification (Acetylation) | This compound | Acetic anhydride, Pyridine | Tetradeca-11,13-dien-1-yl acetate | researchgate.netgoogle.comevitachem.com |
| De-esterification (Hydrolysis) | Tetradeca-11,13-dien-1-yl acetate | KOH, Methanol | This compound | researchgate.net |
Analytical Methodologies for Structural Elucidation and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is fundamental to the analysis of Tetradeca-11,13-dien-1-ol, enabling its separation from other components for subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification of volatile and semi-volatile compounds like this compound from various samples, including plant extracts. researchgate.netjmchemsci.com In this method, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and fragments them into a unique pattern based on their mass-to-charge ratio.
The resulting mass spectrum serves as a molecular fingerprint. For (E)-11,13-Tetradecadien-1-ol, the electron ionization (EI) mass spectrum is characterized by a specific fragmentation pattern that allows for its identification. nist.gov The NIST Mass Spectrometry Data Center provides reference spectra that can be used to confirm the presence of this compound in a sample. nist.gov GC-MS has been successfully employed to identify various isomers of tetradecadienol in complex mixtures. nih.gov
Chiral-Phase Gas Chromatography for Stereoisomer Resolution
This compound can exist as multiple stereoisomers (enantiomers and diastereomers) due to the presence of double bonds and potentially chiral centers. These isomers often exhibit different biological activities. Standard chromatographic columns are typically unable to separate enantiomers. Chiral-phase gas chromatography is a specialized technique designed for this purpose. gcms.cz
This method utilizes a chiral stationary phase (CSP), often consisting of derivatized cyclodextrins coated onto a polysiloxane backbone. gcms.cz The chiral selector in the stationary phase interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. gcms.czwisc.edu While specific applications for this compound are not extensively documented, the principles of chiral GC are directly applicable to resolving its potential stereoisomers, which is a critical step in stereoselective synthesis and biological activity studies. sfu.casfu.ca
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and purification of this compound and its derivatives. researchgate.net Unlike GC, HPLC is not limited by the volatility or thermal stability of the compound. It is particularly useful for preparative applications, where larger quantities of the compound are needed for further analysis or bioassays.
In the analysis of related polyunsaturated fatty alcohols and acetates, HPLC has been used for activity-guided fractionations to isolate bioactive compounds from crude extracts. researchgate.net It is also employed to assess the purity of synthetically prepared isomers. For instance, in the synthesis of other tetradecadienols, HPLC, sometimes on columns impregnated with silver nitrate, has been used to separate geometric isomers (Z/E). researchgate.net The purity of the final product is often confirmed by analytical HPLC, ensuring that the isolated compound meets the required standards for subsequent structural elucidation or biological testing. researchgate.net
Medium Pressure Liquid Chromatography (MPLC) and Flash Column Chromatography for Purification
For the purification of this compound on a larger scale than analytical HPLC allows, Medium Pressure Liquid Chromatography (MPLC) and Flash Column Chromatography are the methods of choice. These techniques are preparative liquid chromatography methods that use a solid stationary phase (commonly silica (B1680970) gel) and a liquid mobile phase to separate components of a mixture. google.com
Flash chromatography, which uses moderate pressure to drive the mobile phase through the column, is a rapid and efficient method for purifying reaction intermediates and final products in multi-step syntheses. google.com MPLC systems offer more automated and higher resolution separations compared to traditional flash chromatography. These methods are essential for obtaining a high-purity sample of this compound from a synthetic reaction mixture or a complex natural extract, which is a prerequisite for accurate spectroscopic characterization.
Spectroscopic Techniques for Structural Characterization
Once a pure sample of this compound is obtained, spectroscopic techniques are used to elucidate its precise molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for determining the molecular structure of organic compounds like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.netdoi.org
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the conjugated diene system, the protons on the carbon bearing the hydroxyl group, the protons of the methylene (B1212753) groups in the alkyl chain, and the terminal methyl group. The coupling patterns (splitting) of these signals would help to confirm the connectivity of the atoms.
¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment. For this compound, distinct signals would be observed for the sp² carbons of the C=C double bonds, the sp³ carbon attached to the oxygen atom, the various methylene carbons of the long alkyl chain, and the terminal methyl carbon. researchgate.netiucr.orgrsc.org
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, confirming the complete structural assignment.
Below are tables of expected chemical shifts for the different protons and carbons in this compound, based on data from analogous structures.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 (CH ₂-OH) | ~3.6 | Triplet (t) |
| H-2 to H-10 (-CH ₂-) | ~1.2-1.6 | Multiplet (m) |
| H-11 to H-14 (-H C=CH -CH =CH ₂) | ~5.0-6.5 | Complex Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-C H₂-OH) | ~62 |
| C-2 to C-10 (-C H₂-) | ~25-33 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. researchgate.netbohrium.com For this compound, HRMS provides a precise mass measurement, allowing for the confident determination of its molecular formula, C₁₄H₂₆O. nist.gov The theoretical exact mass of this compound is 210.3556 g/mol . nist.gov HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can achieve mass accuracies to within 0.001 atomic mass units, which helps to distinguish the target compound from background noise or other molecules with the same nominal mass but different elemental formulas. researchgate.net
In addition to providing the molecular formula, HRMS reveals characteristic fragmentation patterns upon ionization. While a specific HRMS fragmentation study for this compound is not detailed in the provided results, general principles for alcohols can be applied. Common fragmentation patterns for long-chain alcohols in mass spectrometry include:
Loss of Water: A peak corresponding to the molecular ion minus 18 units (M-18) due to the elimination of a water molecule. libretexts.org
Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org
Alkene-type Fragmentation: The long hydrocarbon chain can produce clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org
The enhanced resolution of HRMS allows for the generation of clear fragmentation patterns, which improves the accuracy of chemical formula prediction and facilitates more reliable comparisons with spectral databases like the NIST/EPA/NIH Mass Spectral Library. nist.govdiva-portal.org
Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu The FTIR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure as a long-chain alcohol with a conjugated diene system.
Key characteristic absorptions for this compound include:
O-H Stretch: A strong and broad absorption band in the region of 3200–3550 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. vscht.czuniversallab.orgspecac.com
C-H Stretch (Aliphatic and Vinylic): Strong absorptions between 2850-3000 cm⁻¹ correspond to the stretching vibrations of C-H bonds in the saturated (sp³) portion of the alkyl chain. universallab.orglibretexts.org Absorptions appearing just above 3000 cm⁻¹ are indicative of C-H stretching from the vinylic (sp²) carbons of the double bonds. libretexts.org
C=C Stretch (Conjugated Diene): The conjugated carbon-carbon double bonds (C=C) typically give rise to one or two absorption bands in the 1600–1680 cm⁻¹ region. vscht.cz
C-O Stretch: A distinct, sharp peak in the 1050–1260 cm⁻¹ range corresponds to the stretching vibration of the carbon-oxygen single bond of the primary alcohol. vscht.czspecac.com
C-H Bend ("oop"): Out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ "fingerprint" region can provide information about the stereochemistry (E/Z configuration) of the double bonds. libretexts.org For instance, absorptions characteristic of E (trans) geometry are often observed around 950-970 cm⁻¹. researchgate.net
The combination of these specific bands provides a molecular fingerprint, allowing for the confirmation of the key functional groups that define this compound.
Bioactivity-Guided Analytical Approaches
In the study of pheromones and other semiochemicals, it is often necessary to distinguish biologically active compounds from a multitude of other volatile organic compounds (VOCs) present in a sample. Bioactivity-guided approaches link chemical analysis directly with a biological response.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify olfactorily active compounds in insects. science.gov It combines the separation capabilities of gas chromatography (GC) with the high sensitivity and specificity of an insect's antenna as a biological detector. nih.gov In a typical GC-EAD setup, the effluent from the GC column is split into two streams. One stream goes to a standard GC detector (like a Flame Ionization Detector, FID), while the other is directed over an excised insect antenna mounted between two electrodes. unirioja.es
When a compound that the insect can smell elutes from the column and passes over the antenna, it generates a measurable electrical potential (a depolarization), which is recorded as a peak on the electroantennogram. science.govnih.gov By comparing the timing of the EAD peaks with the peaks on the conventional chromatogram, researchers can pinpoint exactly which compounds in a complex mixture are biologically active. nih.gov
This technique is crucial for identifying pheromone components, including related compounds like (E)-11,13-tetradecadienal, which has been identified from female pheromone gland extracts using GC-EAD. nih.govresearchgate.net The antenna of a male moth will show a distinct response to nanogram or even picogram quantities of its species-specific pheromone components. nih.gov GC-EAD is invaluable because it can detect active compounds that are present in such tiny amounts that they may not be visible on a standard FID chromatogram. researchgate.net
Data Processing and Retention Index Standardization for VOC Analysis
The analysis of volatile organic compounds (VOCs) like this compound by gas chromatography-mass spectrometry (GC-MS) generates complex datasets that require robust processing to ensure accurate and replicable results. tum.debohrium.com A critical step in this process is the standardization of retention times using retention indices.
The retention index (RI) system expresses the retention of a compound relative to a series of standards, typically n-alkanes, analyzed under the identical chromatographic conditions. researchgate.nettum.de This method, often using the Kováts retention index, converts the retention time, which can vary between instruments and analytical runs, into a standardized, more stable value. tum.de This allows for more reliable comparison of data across different laboratories and over time. For robust identification, GC analysis is often performed on two columns of different polarities (e.g., a non-polar DB-5 and a polar DB-WAX). tum.deresearchgate.net The compound's retention index will be different on each column, and this pair of RI values provides a highly specific identifier.
Data Preprocessing: This is a crucial step to separate the true biological signal from instrumental and environmental noise. maastrichtuniversity.nl
Peak Deconvolution: Software tools are used to separate co-eluting peaks and produce "clean" mass spectra for individual components. tum.de
Compound Identification: The experimental mass spectrum and retention index of an unknown peak are compared against reference databases (e.g., NIST, Wiley) and experimental data for authentic standards. tum.defrontiersin.org High mass accuracy from HRMS significantly aids in this identification by constraining the possible elemental formulas. diva-portal.org
Statistical Analysis: Techniques like Principal Component Analysis (PCA) can be used to identify patterns and differences in the volatile profiles of different samples. mdpi.com
This systematic approach ensures that the identification of this compound in a sample is both accurate and verifiable.
Biological Activities and Mechanisms of Action Excluding Human Clinical Data
Role as Semiochemicals in Interspecies Communication
Tetradeca-11,13-dien-1-ol functions as a pheromone, a chemical substance released by an organism that elicits a specific reaction in another organism of the same species. Its primary role identified in scientific literature is as a component of sex pheromone blends in several species of moths.
Sex Pheromone Activity in Insect Species
The compound has been identified in the pheromone gland extracts of female moths, indicating its role in attracting males for mating. However, its effect is not universal and varies significantly between species.
Research has identified specific isomers of this compound as components of sex pheromone glands in certain moth species within the family Tortricidae. For instance, four compounds, including (E)-11,13-tetradecadien-1-ol (E11,13-14:OH), were identified from the female sex-pheromone gland extracts of Acleris fimbriana, a significant pest in the fruit orchards of northern China. cambridge.org In field trapping tests for this species, the corresponding aldehyde, (E)-11,13-tetradecadienal, was the primary attractant. The alcohol, this compound, did not attract any males when used as a single bait. cambridge.org
Similarly, in studies of the eastern blackheaded budworm, Acleris variana, the major sex pheromone component was identified as (E)-11,13-tetradecadienal. nih.gov While the corresponding alcohol, (E)-11,13-tetradecadien-1-ol, was also present in gland extracts, its addition to the aldehyde in field traps did not enhance the attraction of male moths. nih.gov This demonstrates that while the alcohol is a naturally produced component, it does not act as a primary attractant for these species.
| Insect Species | Isomer Identified | Behavioral Response to Alcohol Component | Primary Attractant | Citation |
|---|---|---|---|---|
| Acleris fimbriana (a tortricid moth) | (E)-11,13-tetradecadien-1-ol | Inhibitory to trap capture | (E)-11,13-tetradecadienal | cambridge.org |
| Acleris variana (Eastern blackheaded budworm) | (E)-11,13-tetradecadien-1-ol | No enhancement of attraction | (E)-11,13-tetradecadienal | nih.gov |
The precise arrangement of atoms in space—the stereoisomeric configuration—is critical for the biological activity of pheromones. This includes the geometry (E/Z) of the double bonds and their position along the carbon chain. Research into the olfactory receptors of the silkworm, Bombyx mori, provides insight into how structurally similar molecules are perceived. The primary sex pheromone of B. mori is bombykol (B110295), a 16-carbon dienol, (10E,12Z)-hexadecadien-1-ol. When its olfactory receptor, BmorOR1, was tested with various isomers, it responded most intensely to the natural stereoisomer. nih.gov
Insect sex pheromones are rarely single compounds; they are typically precise blends of several components. The ratio of these components is often crucial for species-specific communication and can significantly alter the behavior of the receiving insect. The activity of this compound is a clear example of this principle.
In the case of Acleris fimbriana, while the aldehyde (E)-11,13-tetradecadienal was the primary attractant, the addition of (E)-11,13-tetradecadien-1-ol to either the aldehyde alone or to an attractive ternary blend resulted in the inhibition of trap capture. cambridge.org This demonstrates an antagonistic effect, where the presence of the alcohol component makes the pheromone lure less attractive to males.
For Acleris variana, the effect was neutral. Adding (E)-11,13-tetradecadien-1-ol to the main attractant, (E)-11,13-tetradecadienal, did not enhance or reduce the number of males caught. nih.gov These findings underscore that the function of a single pheromone component can only be understood in the context of the complete chemical blend released by the insect.
| Insect Species | Base Attractant(s) | Effect of Adding (E)-11,13-tetradecadien-1-ol | Citation |
|---|---|---|---|
| Acleris fimbriana | (E)-11,13-tetradecadienal | Inhibitory | cambridge.org |
| Acleris fimbriana | Ternary blend of Aldehyde, Acetate (B1210297), and another Acetate | Inhibitory | cambridge.org |
| Acleris variana | (E)-11,13-tetradecadienal | No enhancement | nih.gov |
Olfactory Receptor (OR) Interactions and Signaling Pathways
The detection of pheromones begins with the interaction between the chemical ligand and specific olfactory receptors (ORs) located on the antennae of the insect. These interactions are highly specific, often described as a "lock-and-key" mechanism, which is fundamental to the species-specificity of chemical communication. annualreviews.org
Functional studies of ORs expressed in heterologous systems, such as Xenopus oocytes, have allowed for detailed investigation of these interactions. As mentioned previously, the study of the silkworm moth's receptor BmorOR1 demonstrated that specificity is mediated at the receptor level. While the pheromone binding protein (BmorPBP1) could bind to all four geometric isomers of the native C16 pheromone, the receptor complex (BmorOR1•BmorOrco) responded with high intensity only to the natural (10E,12Z) isomer. nih.gov
This same study revealed that the receptor's binding pocket has some flexibility regarding chain length, as it was strongly activated by the C14 analogue, (10E,12Z)-tetradecadien-1-ol. nih.gov This indicates that the olfactory receptor neurons tuned to a specific pheromone can sometimes be activated by structurally related compounds, a phenomenon that is key to understanding the action of parapheromones. Once the pheromone binds to the OR, it is believed to trigger a conformational change, initiating an intracellular signaling cascade that leads to the opening of an ion channel (formed by the OR and its co-receptor, Orco), depolarization of the neuron, and the generation of an electrical signal that is sent to the brain.
Investigation of Parapheromones and Analogous Compounds
Parapheromones are compounds that are structurally similar to natural pheromones and can elicit a similar or modified behavioral response. The study of these analogues is crucial for understanding the structure-activity relationships of olfaction and for developing practical applications in pest management.
The finding that (10E,12Z)-tetradecadien-1-ol can activate the bombykol receptor of Bombyx mori as strongly as the natural C16 pheromone is a prime example of a parapheromone interaction at the molecular level. nih.gov It shows that an analogue with a different chain length can effectively mimic the natural ligand at the receptor site.
In a broader context, modifications to the functional group or carbon chain of a pheromone can result in a wide range of effects, from agonism (mimicking the pheromone) to antagonism (inhibiting the response). annualreviews.org For example, formate (B1220265) and propionate (B1217596) analogues of the pheromone of Ostrinia nubilalis were shown to elicit upwind flight behavior, acting as agonists. annualreviews.org In contrast, the addition of (E)-11,13-tetradecadien-1-ol to the pheromone blend of Acleris fimbriana acts as an antagonist, reducing the attraction of males. cambridge.org The study of such analogous compounds provides valuable insights into the selectivity of the insect olfactory system and the specific structural features required for a molecule to be perceived as an attractant or an inhibitor.
Antimicrobial Properties and Efficacy against Microbial Strains
While research into the biological activities of long-chain unsaturated alcohols and their derivatives is ongoing, specific data detailing the antimicrobial properties of this compound and its efficacy against particular microbial strains are not extensively documented in publicly available scientific literature.
Further research is required to isolate and evaluate the specific antimicrobial spectrum and potency of this compound against various bacterial and fungal strains to determine its potential as an antimicrobial agent.
Other Investigated Biological Activities of Analogs and Derivatives
In contrast to the limited data on its antimicrobial effects, various analogs and derivatives of tetradecadienols have been synthesized and investigated for their potential in other therapeutic areas, particularly in oncology. These studies have primarily focused on dienoic and dienedioic acid derivatives, which share the characteristic tetradeca-diene carbon chain.
Cytotoxic Activity in In Vitro Cancer Cell Lines
Synthetic hybrid molecules and macrodiolides derived from tetradeca-dienoic and tetradeca-dienedioic acids have demonstrated significant cytotoxic activity against a range of human cancer cell lines in laboratory settings. These compounds have been shown to inhibit the growth of various cancer cells, with their efficacy often measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by half.
For example, novel tetraene macrodiolides have exhibited high levels of in vitro cytotoxic activity against several cancer cell lines. nih.gov Hybrid molecules created by linking (5Z,9Z)-tetradeca-5,9-dienedioic acid with other molecules, such as lithocholic acid or oleanolic acid, have also shown potent cytotoxic effects. mdpi.comnih.gov These hybrid molecules were found to have high inhibitory activity against human topoisomerase I, an enzyme crucial for DNA replication in cancer cells. mdpi.com The cytotoxic potential of these derivatives has been evaluated against cell lines including Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), U937 (histiocytic lymphoma), HL-60 (promyelocytic leukemia), HeLa (cervical cancer), and HEK293 (human embryonic kidney cells). nih.govmdpi.comnih.gov
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Tetradeca-diene Analogs in Various Cancer Cell Lines
| Compound/Analog | Jurkat | K562 | U937 | HL-60 | HeLa | HEK293 | Reference |
|---|---|---|---|---|---|---|---|
| Tetraene Macrodiolides | 0.01–0.03 | 0.06–0.15 | 0.01–0.02 | - | 0.06–0.15 | 0.06–0.15 | nih.gov |
| Lithocholic Acid-(5Z,9Z)-tetradeca-5,9-dienedioic Acid Hybrids | Yes | Yes | Yes | - | Yes | Yes | mdpi.com |
| Oleanolic Acid-(5Z,9Z)-tetradeca-5,9-dienedioic Acid Hybrids | Yes | Yes | Yes | Yes | - | - | nih.gov |
Note: "Yes" indicates that cytotoxic activity was reported, but specific IC₅₀ values for all tested compounds were not detailed in the referenced summary. The table is interactive and can be sorted by column.
Inducers of Apoptosis in Immortalized Cell Lines
Beyond general cytotoxicity, several derivatives of tetradeca-dienoic acid have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for many anticancer agents, as it leads to the elimination of malignant cells without causing the widespread inflammation associated with other forms of cell death.
Studies have demonstrated that these compounds can trigger the mitochondrial pathway of apoptosis. nih.gov This involves the disruption of the mitochondrial membrane potential and the release of cytochrome C into the cell's cytoplasm, which in turn activates the caspase cascade that executes apoptosis. nih.gov For instance, certain tetraene macrodiolides were identified as potent inducers of mitochondrial apoptosis in Jurkat cells. nih.gov Similarly, hybrid molecules based on lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid were also shown to be efficient inducers of apoptosis in several cancer cell lines, including HeLa, U937, Jurkat, K562, and Hek293. mdpi.commdpi.com Natural and synthetic fatty dienoic acids containing a 1Z,5Z-diene fragment have also been reported to initiate apoptosis in Jurkat tumor cells through the mitochondrial pathway. google.com
Table 2: Apoptosis-Inducing Activity of Tetradeca-diene Analogs
| Compound/Analog | Cell Line(s) | Mechanism of Apoptosis Induction | Reference |
|---|---|---|---|
| Tetraene Macrodiolides | Jurkat | Mitochondrial pathway, release of cytochrome C | nih.gov |
| Lithocholic Acid-(5Z,9Z)-tetradeca-5,9-dienedioic Acid Hybrids | HeLa, U937, Jurkat, K562, Hek293 | Efficient apoptosis induction | mdpi.commdpi.com |
| Natural and Synthetic 1Z,5Z-dienoic acids | Jurkat | Mitochondrial pathway | google.com |
| Oleanolic Acid-(5Z,9Z)-tetradeca-5,9-dienedioic Acid Hybrids | Jurkat | Induction of early and late-stage apoptosis | nih.gov |
The table is interactive and can be sorted by column.
Structure Activity Relationship Sar Studies
Influence of Carbon Chain Length on Biological Activity
The length of the carbon chain is a critical determinant of a pheromone's biological activity. In Lepidoptera, for instance, pheromones are typically fatty acid derivatives with chain lengths varying from 10 to 18 carbons. researchgate.netwur.nl This specific range is a result of evolutionary optimization for species-specific recognition and appropriate physical properties like volatility.
Research findings indicate that deviations from the optimal chain length can significantly diminish or completely abolish the biological response. For example, while Tetradeca-11,13-dien-1-ol has a 14-carbon chain, studies on related compounds show that both shorter and longer chains can lead to a loss of activity. Shorter chains (e.g., C12) or longer chains (e.g., C16) may not fit correctly into the binding pocket of the specific receptor protein in the target insect's antenna. This specificity helps prevent cross-attraction between different species. For example, comparisons between C14 and C16 pheromones have shown that the shorter C14 chain can reduce cross-reactivity with receptors tuned for C16 compounds. The enzymatic pathways within the pheromone glands of insects are also highly specific, primarily producing acyl chains within this C10-C18 window. nih.gov
Table 1: Effect of Carbon Chain Length on Pheromone Activity
| Carbon Chain Length | General Biological Activity | Representative Compound Example |
| C12 (Dodecane) | Often active in different species; can act as a synergist or antagonist. | (Z)-8-Dodecenyl acetate (B1210297) researchgate.net |
| C14 (Tetradecane) | Optimal for many species, including those responding to tetradecadienyl derivatives. | (E,Z)-11,13-Tetradecadien-1-ol |
| C16 (Hexadecane) | Common chain length for many other Lepidopteran pheromones; altered receptor specificity. | Bombykol (B110295) ((10E,12Z)-Hexadeca-10,12-dien-1-ol) |
| C18 (Octadecane) | Less common but found in some species; represents the upper range for Type I pheromones. | (9Z,11E,13S)-Octadeca-9,11-dien-13-olide rsc.org |
Impact of Functional Groups (e.g., Alcohol, Acetate) on Efficacy and Volatility
The terminal functional group of a pheromone molecule—typically an alcohol, acetate, or aldehyde—profoundly affects its efficacy and volatility. researchgate.net The alcohol group in this compound is a common feature in Type I lepidopteran pheromones. researchgate.net However, its conversion to an acetate ester or oxidation to an aldehyde can drastically alter its biological function.
Volatility, the tendency of a compound to vaporize, is inversely related to the strength of its intermolecular forces. Alcohols can form hydrogen bonds, which are stronger than the dipole-dipole interactions of acetates, making them less volatile. nih.gov Acetates, being more volatile, disperse more readily in the air, which can be advantageous for long-range signaling. The choice of functional group is therefore a key element of the chemical signal's design, tailored to the ecological niche and mating strategy of the species. For example, the conversion of (Z,E)-9,12-tetradecadien-1-ol to its acetate form is a critical biosynthetic step in some moth species. nih.gov
Table 2: Comparison of Functional Groups on Pheromone Properties
| Functional Group | Relative Volatility | Biological Role Example |
| Alcohol (-OH) | Lower | Primary pheromone component or precursor. nih.gov |
| Acetate (-OAc) | Higher | Often the major, more volatile pheromone component for wider dispersal. nih.gov |
| Aldehyde (-CHO) | Intermediate | Can be a potent attractant for specific species, different from related alcohols or acetates. |
Significance of Double Bond Position and Geometry (E/Z Isomerism)
The position and geometry (isomerism) of the double bonds are arguably the most critical factors for the specificity of unsaturated pheromones. Even minor shifts in the location of a double bond or a change in its geometry from cis (Z) to trans (E) can render a molecule inactive or even turn it into a behavioral antagonist for the target species.
For dienes like this compound, the specific positions at C11 and C13 are crucial. Research on analogous systems, such as tetradecadienyl acetates, has demonstrated this principle clearly. Shifting a double bond from position 12 to 11 was found to significantly reduce receptor binding and attraction. The geometry of these bonds is equally vital. The olfactory receptors in insect antennae are chiral and shaped to recognize a specific geometric isomer. For instance, the pheromone of the horse-chestnut leafminer is (8E,10Z)-tetradeca-8,10-dienal; other geometric isomers like the E,E or Z,Z configurations attract different species entirely, thus ensuring reproductive isolation. The E configuration is often noted for its importance in receptor activation for many species. researchgate.net
Table 3: Influence of Double Bond Isomerism on Biological Activity
| Compound Isomer Example | Double Bond Positions | Geometry (E/Z) | Reported Biological Effect |
| (9Z,11E)-Tetradecadienyl acetate | 9, 11 | Z, E | Attracts Spodoptera litura. |
| (9Z,12E)-Tetradecadienyl acetate | 9, 12 | Z, E | Key pheromone for Ephestia kuehniella. |
| (8E,10Z)-Tetradeca-8,10-dienal | 8, 10 | E, Z | Sex pheromone for Cameraria ohridella. |
| (11Z)-Tetradecenyl acetate | 11 | Z | Antagonist in Heliothis virescens. |
Role of Conjugation and Unsaturation Patterns
The pattern of unsaturation, including the number of double bonds and their arrangement, plays a vital role in the molecule's chemical properties and its interaction with pheromone receptors. In this compound, the double bonds at the 11th and 13th positions form a conjugated system (alternating double and single bonds). This conjugation influences the molecule's electronic structure and its stability.
Conjugated diene systems are common in pheromones and are critical for biological activity. The degree of unsaturation (the number of double bonds) also defines the signal. While dienes are common, related monoene compounds can act as antagonists or synergists. For example, in Heliothis virescens, the monoene (11Z)-tetradecenyl acetate acts as an antagonist. In other species, triply unsaturated compounds have been identified as powerful synergists, significantly enhancing the attraction to the primary pheromone component. unirioja.es This demonstrates that the entire blend of variously saturated compounds is often necessary for a full and robust behavioral response.
Table 4: Effect of Unsaturation Patterns on Pheromone Function
| Unsaturation Pattern | Description | Functional Role Example |
| Monoene (One C=C) | A single double bond. | Can serve as a primary pheromone, a synergist, or an antagonist. |
| Diene (Two C=C) | Two double bonds, often conjugated. | Common structure for major pheromone components, providing specificity. |
| Triene (Three C=C) | Three double bonds. | Can act as a strong synergist, enhancing the activity of the main pheromone. unirioja.es |
Stereochemical Requirements for Receptor Specificity and Ligand-Receptor Interactions
The interaction between a pheromone molecule and its olfactory receptor is highly specific, akin to a lock and key. This specificity is governed by the precise three-dimensional shape, or stereochemistry, of the pheromone. Olfactory receptor proteins located in the membranes of neurons within the insect's antennae have finely tuned binding pockets that recognize molecules with a specific absolute configuration.
Even when the carbon chain length, functional group, and double bond positions are correct, the presence of the wrong stereoisomer can lead to a complete loss of activity. Studies on various insect pheromones have shown that often only one enantiomer is biologically active, while its mirror image (the other enantiomer) is inactive or even inhibitory. For example, the aggregation pheromone for the flea beetle Phyllotreta cruciferae is specifically the (+)-(6R,7S)-himachala-9,11-diene, while a related species uses the opposite enantiomer. researchgate.net Similarly, research on other bioactive fatty acid derivatives has shown that out of multiple possible stereoisomers, only one specific configuration—the (9S,12S,13S) isomer—exhibited potent biological activity. researchgate.net This high degree of stereochemical requirement underscores the sophisticated nature of the ligand-receptor binding event, which initiates the neural signal leading to a behavioral response.
Applications of Tetradeca 11,13 Dien 1 Ol in Academic Research and Pest Management
The unsaturated fatty alcohol, Tetradeca-11,13-dien-1-ol, and its various isomers are significant subjects of scientific inquiry, primarily due to their roles as insect semiochemicals. This has led to a range of applications in specialized fields, from the synthesis of complex organic molecules to the development of environmentally conscious pest management solutions.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Tetradeca-11,13-dien-1-ol, and how can its stereochemical purity be validated?
- Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions to introduce the conjugated diene system. For stereochemical control, use Z-selective catalysts (e.g., Schrock carbenes) during olefination. Purification via column chromatography with silver nitrate-impregnated silica improves isomer separation. Validate purity using GC-MS with chiral columns and compare retention times to synthetic standards. Nuclear Overhauser Effect (NOE) NMR experiments confirm stereochemistry .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- GC-MS : Quantify isomers and detect impurities using electron ionization (EI) fragmentation patterns.
- NMR : Analyze and spectra for olefinic proton coupling constants (e.g., for conjugated dienes).
- FTIR : Confirm hydroxyl (-OH) stretching (~3200-3600 cm) and C=C absorption bands (~1650 cm).
- Chiral HPLC : Resolve enantiomers using cellulose-based columns .
Q. How does this compound function as a pheromone in pest control, and what experimental models validate its bioactivity?
- Methodological Answer : The compound mimics female moth pheromones, binding to male olfactory receptors (e.g., Orco proteins). Validate activity via:
- Electroantennography (EAG) : Measure antennal depolarization in target insects.
- Wind tunnel assays : Quantify male moth attraction rates at varying concentrations.
- Field trials : Compare trap captures using synthetic pheromone blends vs. natural extracts .
Advanced Research Questions
Q. How can researchers design experiments to optimize the enantiomeric yield of this compound during synthesis?
- Methodological Answer : Use a factorial design to test variables:
- Catalyst loading (e.g., 1-5 mol% chiral ligands).
- Solvent polarity (e.g., THF vs. dichloromethane).
- Temperature (e.g., -78°C to 25°C for kinetic vs. thermodynamic control).
- Post-reaction quenching (e.g., rapid cooling to prevent isomerization).
Analyze results via DOE software (e.g., JMP) to identify significant factors. Validate enantiomeric excess (ee) using polarimetry or chiral GC .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different insect species?
- Methodological Answer :
- Comparative receptor modeling : Use homology modeling (e.g., SWISS-MODEL) to predict binding affinity variations.
- Species-specific dose-response assays : Test pheromone activity at 0.1–100 ng/μL doses.
- Synergism studies : Combine with co-factors (e.g., fatty acid esters) to assess enhanced activity .
Q. How should researchers safely handle this compound in laboratory settings, given its potential irritant properties?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis and purification.
- Storage : Keep in amber vials under nitrogen at -20°C to prevent oxidation.
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
Q. What methodologies integrate computational and experimental data to predict the environmental persistence of this compound?
- Methodological Answer :
- QSAR modeling : Estimate biodegradation rates using EPI Suite or TEST software.
- Microcosm studies : Incubate the compound in soil/water matrices under controlled conditions (pH, microbial activity).
- LC-MS/MS : Track degradation metabolites (e.g., hydroxylated or epoxidized derivatives) .
Q. How can researchers systematically review literature to identify knowledge gaps in this compound’s mode of action?
- Methodological Answer :
- Database searches : Use SciFinder and Reaxys with keywords (e.g., "pheromone receptor binding").
- Bibliometric analysis : Map publication trends via VOSviewer to highlight understudied areas.
- Critical appraisal : Prioritize primary studies with robust experimental designs (e.g., double-blind bioassays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
